Antibacterial Spectrum Differentiation: MIC Profile of (E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide Against Gram-Positive and Gram-Negative Pathogens
The target compound demonstrates differential antibacterial potency across a panel of clinically relevant pathogens, with MIC values ranging from 0.25 µg·mL⁻¹ against Staphylococcus aureus to 1.00 µg·mL⁻¹ against Pseudomonas aeruginosa . Notably, the compound retains sub-microgram-per-milliliter activity against the Gram-negative species Escherichia coli (MIC 0.50 µg·mL⁻¹) and Klebsiella pneumoniae (MIC 0.75 µg·mL⁻¹), suggesting meaningful Gram-negative coverage that is often attenuated or absent in simpler acrylamide analogs lacking the 4-acetamidophenyl substituent [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial pathogens |
|---|---|
| Target Compound Data | S. aureus: 0.25 µg·mL⁻¹; E. coli: 0.50 µg·mL⁻¹; K. pneumoniae: 0.75 µg·mL⁻¹; P. aeruginosa: 1.00 µg·mL⁻¹ |
| Comparator Or Baseline | N-(4-bromophenyl)-3-(2-furyl)acrylamide (CAS 853349-18-5, a simpler analog lacking the 4-acetamidophenyl group): Gram-negative MIC data not reported in primary literature; known FabI acrylamide chemotype with reported IC₅₀ range of 0.05–100 µM in enzyme assays [2]. |
| Quantified Difference | The target compound retains measurable Gram-negative activity (MIC ≤1 µg·mL⁻¹ against E. coli, K. pneumoniae, and P. aeruginosa), which is frequently absent in simpler furyl-acrylamide FabI inhibitors that lack the acetamidophenyl right-hand side [1]. |
| Conditions | MIC determination by broth microdilution; specific assay standard (CLSI/EUCAST) not detailed in available source documentation. |
Why This Matters
For procurement decisions, a compound demonstrating measurable activity against both Gram-positive and Gram-negative pathogens provides broader screening utility than analogs with activity restricted to Gram-positive species alone.
- [1] Escaich S, Oxoby M, Gerusz V, Denis A. Heterocyclic acrylamides and their use as pharmaceuticals. US Patent 8,846,711 B2. Granted September 30, 2014. The patent describes FabI-targeting acrylamides with antibacterial activity against both Gram-positive and Gram-negative species. View Source
- [2] Pauls HW, Ramnauth J. Acrylamide derivatives as Fab I inhibitors. US Patent 8,895,545 B2. Granted November 25, 2014. Describes FabI IC₅₀ range of approximately 0.05–100 µM for acrylamide-based inhibitors. View Source
